Peganumine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

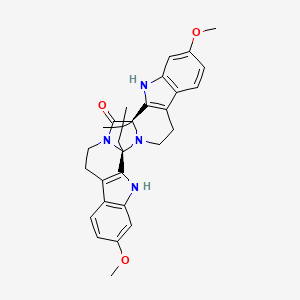

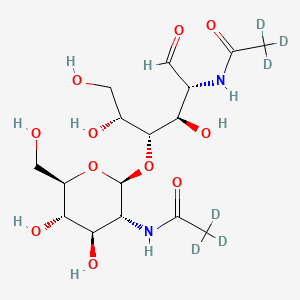

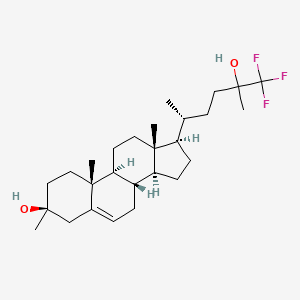

Peganumine A is a dimeric tetrahydro-beta-carboline alkaloid isolated from the seeds of Peganum harmala L. This compound is characterized by its unique octacyclic structure and has shown significant cytotoxic activity against various cancer cell lines, including HL-60 cells .

Métodos De Preparación

The total synthesis of Peganumine A involves several key steps:

Liebeskind-Srogl Cross-Coupling: This reaction couples a stannane and a thioester to form an N-formamide intermediate.

Passerini Reaction: This three-component reaction forms a tetracyclic intermediate.

Pictet-Spengler Reaction: An enantioselective reaction that forms the final octacyclic structure of this compound.

The overall synthesis involves seven steps and achieves a 33% overall yield

Análisis De Reacciones Químicas

Peganumine A undergoes several types of chemical reactions:

Oxidation: The Corey-Kim oxidation is used in its synthesis to convert alcohols to aldehydes.

Substitution: The Liebeskind-Srogl cross-coupling involves a substitution reaction where a stannane reacts with a thioester.

Cyclization: The Pictet-Spengler reaction is a cyclization reaction that forms the octacyclic structure.

Common reagents used in these reactions include palladium catalysts, thiourea, and various organic solvents . The major products formed from these reactions are intermediates that lead to the final structure of this compound.

Aplicaciones Científicas De Investigación

Peganumine A has several scientific research applications:

Chemistry: It serves as a model compound for studying complex alkaloid synthesis and enantioselective reactions.

Biology: Its cytotoxic activity against cancer cell lines makes it a candidate for cancer research.

Medicine: This compound’s selective cytotoxicity suggests potential therapeutic applications in oncology.

Mecanismo De Acción

The mechanism of action of Peganumine A involves its interaction with cellular targets that lead to cytotoxic effects. It has been shown to selectively inhibit the growth of HL-60 cells, a type of leukemia cell line . The exact molecular targets and pathways involved are still under investigation, but its unique structure likely plays a role in its selective cytotoxicity.

Comparación Con Compuestos Similares

Peganumine A is unique due to its octacyclic structure and significant cytotoxic activity. Similar compounds include other beta-carboline alkaloids such as Peganumine B-I, which also exhibit cytotoxic and cholinesterase inhibitory activities . this compound stands out due to its specific cytotoxicity against HL-60 cells and its complex synthetic route .

Propiedades

Fórmula molecular |

C29H30N4O3 |

|---|---|

Peso molecular |

482.6 g/mol |

Nombre IUPAC |

(1S,15S)-6,20-dimethoxy-29,29-dimethyl-3,13,17,27-tetrazaoctacyclo[13.12.2.01,13.02,10.04,9.015,27.016,24.018,23]nonacosa-2(10),4(9),5,7,16(24),18(23),19,21-octaen-14-one |

InChI |

InChI=1S/C29H30N4O3/c1-27(2)15-28-24-20(18-7-5-16(35-3)13-22(18)30-24)9-11-32(28)26(34)29(27)25-21(10-12-33(28)29)19-8-6-17(36-4)14-23(19)31-25/h5-8,13-14,30-31H,9-12,15H2,1-4H3/t28-,29+/m1/s1 |

Clave InChI |

GOEMZMDFIRAABC-WDYNHAJCSA-N |

SMILES isomérico |

CC1(C[C@@]23C4=C(CCN2C(=O)[C@]15N3CCC6=C5NC7=C6C=CC(=C7)OC)C8=C(N4)C=C(C=C8)OC)C |

SMILES canónico |

CC1(CC23C4=C(CCN2C(=O)C15N3CCC6=C5NC7=C6C=CC(=C7)OC)C8=C(N4)C=C(C=C8)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)

![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)

![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)

![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)